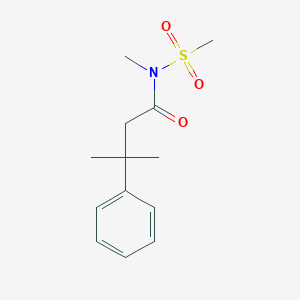![molecular formula C14H23N3O2S2 B7583841 4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583841.png)
4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1-thia-4-azaspiro[5.5]undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1-thia-4-azaspiro[5.5]undecane is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMTS and has been synthesized using different methods.
作用机制
The mechanism of action of DMTS is not fully understood. However, studies have shown that DMTS inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. DMTS also inhibits the activation of mitogen-activated protein kinases (MAPKs), which are involved in the signaling pathways that regulate cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
DMTS has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMTS inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). DMTS has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV and herpes simplex virus.
实验室实验的优点和局限性
One advantage of using DMTS in lab experiments is its low toxicity. Studies have shown that DMTS has a low toxicity profile, making it a potential candidate for further development as a therapeutic agent. However, one limitation of using DMTS in lab experiments is its solubility. DMTS has low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of DMTS. One direction is the further investigation of its anti-inflammatory, anti-tumor, and anti-viral properties. Another direction is the development of DMTS as a potential therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to determine the potential use of DMTS as a pesticide in agriculture.
Conclusion:
In conclusion, DMTS is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine the full potential of DMTS in various fields.
合成方法
DMTS can be synthesized using different methods. One of the most common methods is the reaction of 1,2-dimethylimidazole with sodium hydrosulfite and sulfur to form the intermediate compound 4-(1,2-dimethylimidazol-4-yl)sulfonylthiourea. This intermediate is then reacted with 1,4-dichlorobutane to form DMTS. Other methods include the reaction of 1,2-dimethylimidazole with chlorosulfonic acid and the reaction of 1,2-dimethylimidazole with sulfuric acid and sodium sulfite.
科学研究应用
DMTS has been extensively studied for its potential applications in various fields. In the field of medicine, DMTS has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. DMTS has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. DMTS has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV and herpes simplex virus.
In the field of agriculture, DMTS has been studied for its potential use as a pesticide. DMTS has been shown to have insecticidal and acaricidal properties, making it a potential alternative to traditional pesticides.
属性
IUPAC Name |
4-(1,2-dimethylimidazol-4-yl)sulfonyl-1-thia-4-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S2/c1-12-15-13(10-16(12)2)21(18,19)17-8-9-20-14(11-17)6-4-3-5-7-14/h10H,3-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYEVLYRDKFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCSC3(C2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)



![4-[[(2-methyl-3-phenylimidazol-4-yl)methylamino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7583834.png)
![N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7583835.png)

![4-Methylsulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583848.png)
![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7583850.png)